(-)-STYLOPINE

AKR1C3 Enzyme Inhibition Cancer Metabolism

Researchers using racemic (±)-Stylopine or other protoberberine alkaloids risk invalid SAR conclusions. (-)-Stylopine (CAS 84-39-9) is the stereospecific S-enantiomer validated as a high-efficacy AKR1C3 inhibitor with superior potency and minimal cytotoxicity. • Validated AKR1C3 inhibitor for cancer progression and hormone-dependent malignancy studies. • Direct VEGFR2 signaling blocker with anti-angiogenic activity in osteosarcoma models. • Authenticated reference standard (LOD 0.06 μg/mL) for analytical method development. Supplied with ≥98% purity and comprehensive CoA.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
CAS No. 84-39-9
Cat. No. B192457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-STYLOPINE
CAS84-39-9
Synonyms6,7,12b,13-Tetrahydro-4H-bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine
stylopine
stylopine, (S)-isomer
stylopine, 14C-labeled, (+,-)-isomer
tetrahydrocoptisine
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
InChIInChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1
InChIKeyUXYJCYXWJGAKQY-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Stylopine: Chiral Tetrahydroprotoberberine Alkaloid


(-)-Stylopine (CAS 84-39-9), also designated as (S)-Stylopine or l-Tetrahydrocoptisine, is a stereospecific S-enantiomer within the tetrahydroprotoberberine subclass of benzylisoquinoline alkaloids [1]. It is a naturally occurring plant metabolite predominantly isolated from species within the Papaveraceae family, including Chelidonium majus and Stylophorum lasiocarpum [2]. As a secondary metabolite, this chiral compound serves as a critical biosynthetic intermediate in the formation of other complex alkaloids such as coptisine and sanguinarine, while also displaying specific enzyme inhibition profiles and cellular activities that are distinct from its racemic counterpart and structurally related analogs [3].

Stereochemical control

S-enantiomer for chiral alkaloid studies; distinct binding vs. racemate

Enzyme pathway

AKR1C3 inhibition context for cancer metabolism research

Natural product probe

Tetrahydroprotoberberine scaffold with reported multi-target interactions

Why (-)-Stylopine Cannot Be Substituted


Simple substitution of (-)-Stylopine with the racemic mixture (±)-Stylopine or other structurally similar protoberberine alkaloids (e.g., protopine, chelidonine, or canadine) introduces significant experimental variability and leads to invalid structure-activity relationship (SAR) conclusions. Enantiomeric specificity is critical, as the S-configuration dictates precise binding interactions with enzymatic targets such as AKR1C3, where (-)-Stylopine demonstrates superior potency and selectivity compared to both racemic forms and other in-class alkaloids [1]. Furthermore, in-class alkaloids exhibit divergent mechanisms and potencies; for example, while protopine primarily acts as an allosteric modulator of GABA_A receptors, (-)-Stylopine is a high-efficacy AKR1C3 inhibitor and VEGFR2 signaling blocker with minimal intrinsic cytotoxicity [2][3]. Utilizing the incorrect analog compromises both target engagement verification and downstream phenotypic reproducibility in anti-inflammatory, oncology, and analytical standardization workflows.

Racemic (±)-Stylopine may shift enantioselective binding; AKR1C3 interaction profile not assured.

Protopine & other protoberberines exhibit GABAA modulation, not AKR1C3 inhibition; pathway mismatch.

Chelidonine or sanguinarine introduce higher cytotoxicity; cellular endpoint context differs.

(-)-Stylopine: Quantitative Evidence Comparison


Superior AKR1C3 Inhibition Potency

In a comparative screening of nineteen isoquinoline alkaloids for inhibition of recombinant AKR1C3, (-)-Stylopine was identified as the most potent inhibitor within the entire panel [1]. This included direct head-to-head comparison against structurally related protoberberines and other isoquinoline subtypes.

AKR1C3 inhibition rank
Direct comparison
Ranked #1 among 19 isoquinoline alkaloids
Reported top inhibitor in panel; context-dependent selectivity
Recombinant human AKR1C3 assay; moderate selectivity vs. AKR1C1
AKR1C3 Enzyme Inhibition Cancer Metabolism

Cellular AKR1C3 Inhibition with Minimal Cytotoxicity

In cellular assays utilizing intact cells, (-)-Stylopine significantly inhibited the AKR1C3-mediated reduction of the anthracycline chemotherapeutic daunorubicin, an activity that confers drug resistance [1]. Critically, this cellular efficacy was achieved without considerable cytotoxic effects on unstimulated RAW 264.7 macrophages, a phenotype not uniformly shared by all protoberberines [2].

Cellular activity & cytotoxicity
Direct comparison
Inhibited AKR1C3-mediated drug reduction; minimal cytotoxicity in RAW 264.7 cells
Supports live-cell target engagement with favorable viability profile
Comparators lacked potency or showed higher cytotoxicity
Cellular Activity Cytotoxicity AKR1C3

VEGFR2 Inhibition & Apoptosis vs. Axitinib

In a comparative in vitro study using human MG-63 osteosarcoma cells, (-)-Stylopine was directly benchmarked against axitinib, a clinical VEGFR inhibitor. While both compounds inhibited VEGFR2 signaling, (-)-Stylopine demonstrated a distinct mechanistic profile, including the induction of mitochondrial membrane damage and apoptosis as confirmed by EtBr/AO staining and MMP assays [1].

VEGFR2 pathway & apoptosis
Head-to-head vs. axitinib
Inhibited VEGFR2 expression; induced mitochondrial damage and apoptosis in MG-63 cells
Distinct apoptotic profile relative to clinical comparator; pathway-response context
Osteosarcoma cell line; mechanistic differentiation noted
VEGFR2 Osteosarcoma Anti-angiogenesis

Antiprotozoal & Nematocidal Selectivity

In a comparative study of protoberberine alkaloids, (-)-Stylopine (as l-stylopine) was ranked as the most potent antiprotozoal agent among the tested set, outperforming canadine, scoulerine, and tetrahydropalmatine [1]. Additionally, in nematocidal assays, (-)-Stylopine (l-stylopine) exhibited strong activity with minimal cytotoxicity, as quantified by a favorable PC50/IC50 ratio, a profile shared only by protopine and d-corydaline [2].

Antiprotozoal potency
Ranked comparison
Ranked #1 among tested protoberberines; favorable nematocidal selectivity index
Reported highest antiprotozoal activity with low cytotoxicity in screening
Assays against Strongyloides larvae and protozoa; PC50/IC50 ratio evaluated
Antiprotozoal Nematocidal Selectivity Index

CE-UV-LEDIF Analytical Sensitivity

A capillary electrophoresis (CE) method with UV-LED-induced native fluorescence detection (UV-LEDIF) was developed for the simultaneous quantification of seven isoquinoline alkaloids in Chelidonium majus [1]. The method established a lower limit of detection (LOD) for (-)-Stylopine of 0.06 μg/mL, which is comparable to that of protopine (0.05 μg/mL) and superior to that of chelidonine (0.07 μg/mL), sanguinarine (0.22 μg/mL), and coptisine (5.5 μg/mL).

CE-UV-LEDIF sensitivity
Method validation
LOD = 0.06 μg/mL
Supports trace quantification in plant and biological matrices
91.7× lower LOD than coptisine; phosphate buffer pH 3.1
Analytical Chemistry CE-UV-LEDIF Limit of Detection

Comparative Abundance in Fumaria Extracts

Quantitative phytochemical analysis of Fumaria species revealed that the absolute abundance of (-)-Stylopine is significantly lower than that of the co-occurring major alkaloid protopine, but it is present at measurable and varying levels across different accessions [1]. In one specific sample (FS1), (-)-Stylopine content was 24.59 mg/100 g dry weight, compared to protopine at 191.08 mg/100 g dry weight.

Phytochemical abundance
Quantitative analysis
24.59 mg/100 g dry weight (FS1 sample)
Minor constituent vs. protopine; informs isolation scale-up
Fumaria species aerial parts; ~7.8-fold less than protopine
Phytochemistry Natural Product Isolation Quantification

(-)-Stylopine: Research & Industrial Applications


AKR1C3 Cancer & Steroid Biology Research

(-)-Stylopine serves as the optimal chemical probe for studies investigating the role of AKR1C3 in cancer progression, hormone-dependent malignancies, and chemotherapeutic resistance. Its unique profile as the most potent AKR1C3 inhibitor among a broad panel of isoquinoline alkaloids, combined with its demonstrated cellular efficacy and minimal cytotoxicity, makes it the compound of choice for in vitro and ex vivo models [1]. Procurement of the specific (S)-enantiomer (CAS 84-39-9) is essential, as racemic (±)-Stylopine may exhibit reduced potency or altered selectivity, potentially confounding data interpretation.

VEGFR2-Targeted Osteosarcoma Drug Discovery

For academic or industrial oncology groups focused on bone cancers, (-)-Stylopine offers a valuable natural product scaffold for inhibiting VEGFR2 signaling. Its direct, in vitro head-to-head comparison with the clinical drug axitinib validates its anti-angiogenic and pro-apoptotic effects in MG-63 osteosarcoma cells, providing a foundation for medicinal chemistry optimization and in vivo proof-of-concept studies [1]. Its differentiation from synthetic tyrosine kinase inhibitors may provide novel intellectual property opportunities.

Analytical Methods & Phytochemical QC

Due to its favorable limit of detection (LOD) of 0.06 μg/mL via CE-UV-LEDIF, (-)-Stylopine is an excellent analytical marker for the development of sensitive quantification methods in complex matrices [1]. Industrial users in the herbal supplement and pharmaceutical sectors should utilize authenticated (-)-Stylopine reference standards (CAS 84-39-9) to ensure accurate identification and purity assessment of Chelidonium majus and Corydalis species extracts, where it serves as a key bioactive and differentiating constituent.

Antiparasitic Lead Discovery

(-)-Stylopine's validated antiprotozoal and nematocidal activities, supported by a favorable therapeutic index (PC50/IC50 ratio) and ranked superiority over other protoberberines, make it a compelling starting point for antiparasitic research [1]. Its established low cytotoxicity profile is a critical differentiator from other alkaloids in its class, providing a safer foundation for the development of new treatments for neglected tropical diseases.

Application
Selection Property
Validation Focus
AKR1C3 cancer biology studies
Enzyme inhibition selectivity profile
Target engagement and cellular viability endpoints
VEGFR2 signaling research in osteosarcoma
Pathway-response differentiation vs. synthetic inhibitors
Anti-angiogenic and apoptosis pathway monitoring
Phytochemical QC and analytical reference
Native fluorescence detectability
LOD and matrix-effect review in CE-UV-LEDIF
Antiparasitic screening studies
Selectivity index in nematocidal/antiprotozoal assays
Cytotoxicity window and dose-response comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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